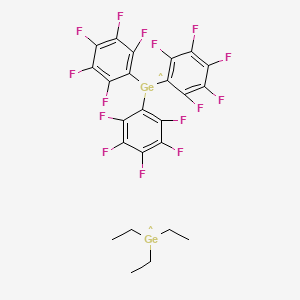![molecular formula C18H18N2O2 B14596261 Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- CAS No. 60676-53-1](/img/structure/B14596261.png)
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- is an organic compound with a complex structure that includes a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- typically involves the reaction of benzamide with appropriate reagents to introduce the desired functional groups. One common method includes the use of phenyl isocyanate and 2-methyl-1-propenylamine under controlled conditions to form the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Applications De Recherche Scientifique
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: A methyl-substituted derivative of benzamide.
Phenylbenzamide: A phenyl-substituted derivative of benzamide.
Uniqueness
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- is unique due to its specific functional groups that confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
60676-53-1 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
N-(1-anilino-3-methyl-1-oxobut-2-en-2-yl)benzamide |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)16(18(22)19-15-11-7-4-8-12-15)20-17(21)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,19,22)(H,20,21) |
Clé InChI |
VAYTXGBESPCPLI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
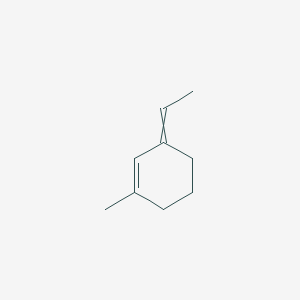
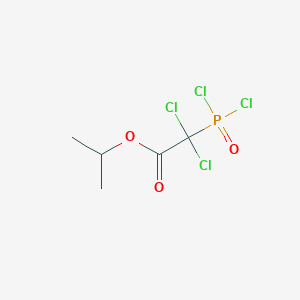
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
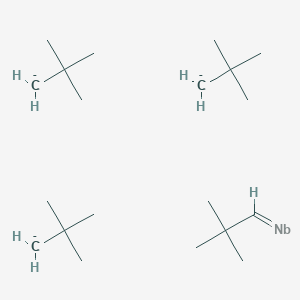
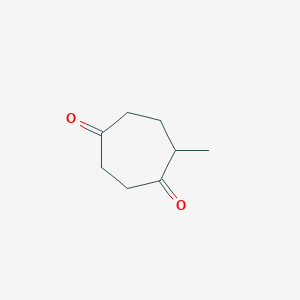
methanone](/img/structure/B14596231.png)

![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
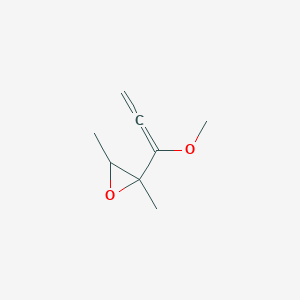

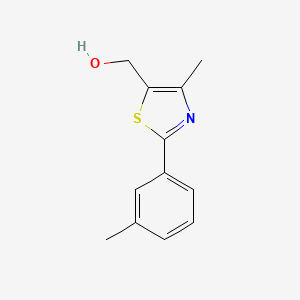
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
